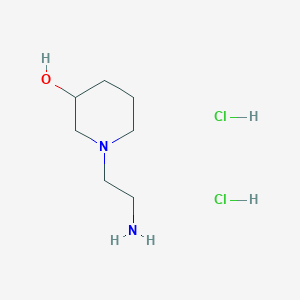

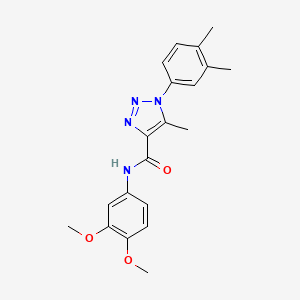

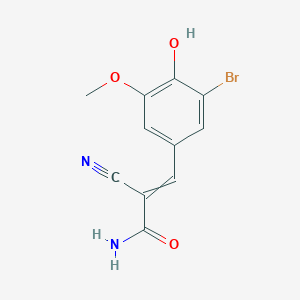

(R)-tert-butyl 2-methylaziridine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-tert-butyl 2-methylaziridine-1-carboxylate, also known as R-TBMC, is an organocatalytic compound that has been studied extensively for its potential applications in the field of organic synthesis. It is an important reagent in the synthesis of chiral molecules, and has been used as a catalyst for asymmetric reactions. R-TBMC has been studied for its role in the synthesis of natural products, pharmaceuticals, and other compounds, and has been found to be a relatively efficient and cost-effective catalyst.

Wissenschaftliche Forschungsanwendungen

Rhodium(I) Catalyzed Carbonylative Ring Expansion

The study by Ardura, López, and Sordo (2006) provides insights into the rhodium(I)-catalyzed carbonylative ring expansions of N-tert-butyl-2-phenylaziridine, highlighting the impact of substituents on the aziridine ring on reaction outcomes. Although it specifically discusses N-tert-butyl-2-phenylaziridine and not the exact compound , the mechanisms detailed can be relevant for understanding how similar compounds might behave under catalytic conditions, potentially offering routes to beta-lactams, important molecules in the synthesis of various chemicals (Ardura, López, & Sordo, 2006).

Photochemical and Thermal Synthesis

Bonnet et al. (2003) discuss the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes, demonstrating the versatility of certain ligands in creating complexes that are significant for their roles in light-induced reactions. This research, while not directly related, underscores the potential of structurally similar compounds in facilitating the synthesis and modification of coordination complexes, which are crucial in materials science and catalysis (Bonnet et al., 2003).

Synthesis of Chiral Auxiliaries

The work by Studer, Hintermann, and Seebach (1995) on the synthesis and applications of a new chiral auxiliary highlights the critical role of tert-butyl substituted compounds in enantioselective synthesis. Such compounds, including (R)-tert-butyl 2-methylaziridine-1-carboxylate, could be essential in creating chiral environments for asymmetric synthesis, indicating their importance in the production of enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995).

Highly Stereoselective Hydroformylation

Research on the hydroformylation of (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivatives, as discussed by Kollár and Sándor (1993), underscores the potential of tert-butyl substituted aziridines and similar compounds in stereoselective synthesis. The selective formation of valuable intermediates for amino acid derivatives suggests applications in synthesizing complex organic molecules (Kollár & Sándor, 1993).

Anionic Cascade Recyclization

Ivanov (2020) explored the anionic cascade recyclization of certain heterocyclic systems, demonstrating the reactivity and transformation possibilities of compounds with tert-butyl groups. This study indicates the potential for (R)-tert-butyl 2-methylaziridine-1-carboxylate to participate in complex reaction networks leading to novel heterocyclic compounds (Ivanov, 2020).

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-methylaziridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-5-9(6)7(10)11-8(2,3)4/h6H,5H2,1-4H3/t6-,9?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLIJOWSVJKBFP-VJSCVCEBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-butyl 2-methylaziridine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Benzooxazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B2728084.png)

![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2728088.png)

![N-(2,4-dimethoxyphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2728091.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-difluorobenzamide](/img/structure/B2728093.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(naphthalen-2-yl)propanamide](/img/structure/B2728097.png)

![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2728100.png)